![molecular formula C24H29FN4O3 B2520911 tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1211312-10-5](/img/structure/B2520911.png)
tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate is a complex molecule that may be related to various research areas, including organic synthesis, medicinal chemistry, and material science. The compound's structure suggests it contains a quinazoline moiety, which is often found in pharmaceuticals, a pyrazine ring, and a tert-butyl group, which is commonly used in organic synthesis as a protecting group.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . This suggests that the synthesis of the compound may also involve a multi-step reaction sequence, possibly starting from a tert-butyl-protected precursor and involving steps such as condensation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure was confirmed by single crystal XRD data . These techniques would likely be applicable in analyzing the molecular structure of the compound , providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The tert-butyl group is known to be a versatile protecting group in organic synthesis. For example, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been used as a new protecting group for alcohols, which can be cleaved under specific conditions . This indicates that the tert-butyl group in the compound of interest may also serve as a protecting group that can be manipulated under controlled conditions to reveal functional groups necessary for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. For instance, the presence of a fluorine atom can affect the compound's stability and reactivity. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group was found to provide stability to oxidizing conditions . Similarly, the presence of tert-butyl and fluorine in the compound of interest may confer certain stabilities and affect its solubility, boiling point, and reactivity. The pyrazine ring, as seen in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, can influence the regioselectivity of reactions .
Scientific Research Applications
Chemical Reactivity and Synthesis
- Reactivity of Pyrazolo[5,1-с][1,2,4]triazine Derivatives : A study explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]triazin-4(6Н)-one under various conditions, demonstrating how acylation of the amino group with carboxylic acids chlorides can lead to the formation of corresponding amides, providing insights into the synthetic versatility of related compounds (Mironovich & Shcherbinin, 2014).
- Multigram Synthesis of Fluoroalkyl-Substituted Pyrazoles : This research presents a method for synthesizing fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating potential approaches for creating similar fluorinated compounds (Iminov et al., 2015).
Supramolecular Structures
- Hydrogen-Bonded Chains in Pyrazoles : Investigations into the molecular and supramolecular structures of certain pyrazole derivatives reveal how minor changes in substituents can significantly affect hydrogen-bonded structures. These findings underscore the potential for designing compounds with specific supramolecular arrangements for material or pharmaceutical applications (Trilleras et al., 2008).
Potential Biological Activities
- Antifolate Chemistry : A study described the synthesis of a compound as a crucial intermediate for creating potent inhibitors of thymidylate synthase, a key target in cancer chemotherapy. Although not directly related, this shows how similar compounds could be synthesized and evaluated for biological activities (Bavetsias, Clauss, & Henderson, 2003).
Catalysis and Organic Transformations
- Microwave-Assisted Oxidation Catalysts : Research on iron(III) and cobalt(III) complexes with tautomeric forms of aroylhydrazone ligands, acting as catalysts for the microwave-assisted oxidation of alcohols, illustrates the catalytic potential of compounds containing similar functional groups (Sutradhar et al., 2016).
properties
IUPAC Name |
tert-butyl 4-[1-[(3-fluorophenyl)methyl]-2-oxo-3,4-dihydroquinazolin-5-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O3/c1-24(2,3)32-23(31)28-12-10-27(11-13-28)20-8-5-9-21-19(20)15-26-22(30)29(21)16-17-6-4-7-18(25)14-17/h4-9,14H,10-13,15-16H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKCMTUGYAEGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)
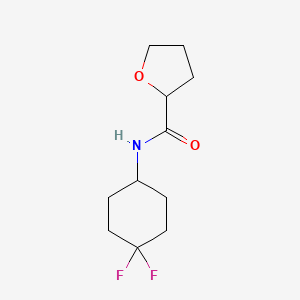
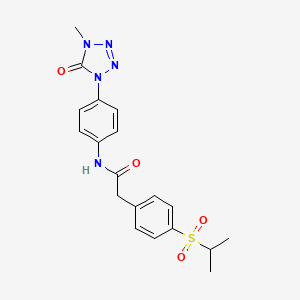
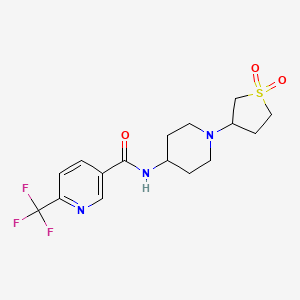
![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)
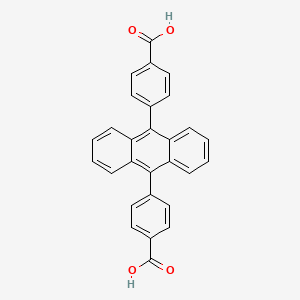

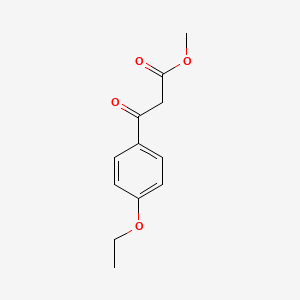
![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)
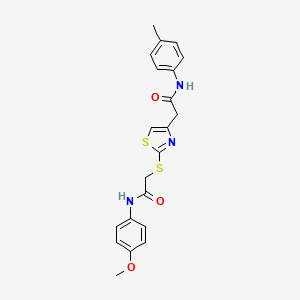
![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)
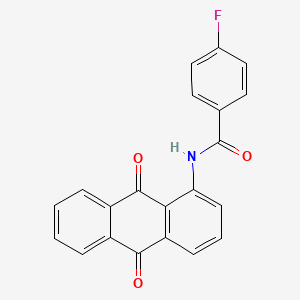
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B2520851.png)